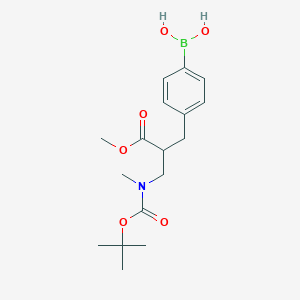
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative with a complex structure It contains a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with a phenylboronic acid derivative and introduce the Boc-protected amino group through a series of reactions. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base . The final product is obtained after purification, usually by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the Boc-protected amino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields a phenol, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used to develop new pharmaceuticals. The Boc-protected amino group allows for selective deprotection and further functionalization, making it useful in the synthesis of drug candidates .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with other molecules .
Mécanisme D'action
The mechanism of action of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure but lacks the methoxy and oxopropyl groups.
Methyl 2-(4-(tert-butoxycarbonyl)amino)methyl)phenyl)acetate: Similar Boc-protected amino group but different overall structure.
Uniqueness
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amino group, which allows for versatile applications in both organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C17H26BNO6 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
[4-[3-methoxy-2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H26BNO6/c1-17(2,3)25-16(21)19(4)11-13(15(20)24-5)10-12-6-8-14(9-7-12)18(22)23/h6-9,13,22-23H,10-11H2,1-5H3 |
Clé InChI |
NODZXCOHILMLFN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CC(CN(C)C(=O)OC(C)(C)C)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)

![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)

![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)



![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)

![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
